molecular formula C13H32N2O3Si B084090 N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE CAS No. 15129-36-9

N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE

Cat. No.: B084090
CAS No.: 15129-36-9
M. Wt: 292.49 g/mol
InChI Key: RRQTYXHHYIJDFB-UHFFFAOYSA-N
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Description

N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE: is an organosilicon compound. Its structure contains a silicon atom and a nitrogen atom, as well as a 6-aminohexyl and an aminomethyl functional group, and three ethoxy side chains . This compound is known for its versatility and stability, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is often prepared by silanization. A common synthetic method involves the reaction of aminohexyltriethoxysilane with formaldehyde in the presence of ammonia . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters and the use of high-purity reagents to achieve consistent quality and high yield .

Mechanism of Action

The mechanism of action of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to modify surfaces, enhance adhesion, and contribute to the stability of polymers and coatings . The molecular targets include silicon and oxygen atoms, which participate in forming stable siloxane networks .

Comparison with Similar Compounds

  • N-(6-Aminohexyl)aminomethyltriethoxysilane
  • N’- (triethoxysilylmethyl)hexane-1,6-diamine
  • Silane, ((6-aminohexyl)aminomethyl)triethoxy-

Uniqueness: this compound stands out due to its specific functional groups that allow for versatile chemical reactions and applications. Its ability to form stable siloxane bonds and modify surfaces makes it unique compared to other similar organosilicon compounds .

Biological Activity

N-(6-Aminohexyl)aminomethyltriethoxysilane (AHAMTES) is a silane coupling agent with significant potential in various biological applications due to its unique chemical structure. The compound features a long-chain amino functionality and triethoxy groups, which enhance its reactivity and compatibility with both organic and inorganic materials. This article explores its biological activity, including its interactions with biomolecules, applications in drug delivery systems, and potential therapeutic uses.

Chemical Structure and Properties

AHAMTES is characterized by its dual functional groups:

  • Triethoxysilane Group : This group allows for the formation of stable bonds with siliceous surfaces, facilitating surface modification.
  • Amino Group : The presence of amino groups enables interactions with various biomolecules, enhancing biocompatibility and functionalization capabilities.

The general formula can be represented as:

N 6 Aminohexyl aminomethyltriethoxysilane AHAMTES \text{N 6 Aminohexyl aminomethyltriethoxysilane}\quad \text{ AHAMTES }

Mechanisms of Biological Activity

AHAMTES exhibits biological activity primarily through:

  • Biomolecule Immobilization : It can immobilize proteins, enzymes, and nucleic acids on surfaces, which is critical for biosensor development and tissue engineering applications .
  • Drug Delivery Systems : AHAMTES has been incorporated into mesoporous silica nanoparticles (MSNs) to create stimuli-responsive drug delivery systems. For example, nanoparticles grafted with AHAMTES have been used to release doxorubicin (DOX) in response to external stimuli such as pH changes or magnetic fields .

1. Surface Modification

AHAMTES has been utilized for modifying surfaces to enhance adhesion between organic materials and inorganic substrates. This is particularly beneficial in creating hybrid materials for biomedical applications, where the interface's integrity is crucial .

2. Drug Delivery Systems

Recent studies have demonstrated the effectiveness of AHAMTES in drug delivery applications:

  • Nanoparticles : Research involving core-shell MSNs grafted with AHAMTES showed successful loading and controlled release of therapeutic agents like Rhodamine B and DOX. The release mechanism was found to be pH-dependent, allowing for targeted therapy in cancer cells .
  • Antibacterial Applications : AHAMTES-modified scaffolds have shown promising results in delivering nitric oxide (NO), exhibiting significant antibacterial properties against pathogens such as Staphylococcus aureus while maintaining biocompatibility with mammalian cells .

Case Study 1: Drug Release Mechanism

In a study investigating the use of AHAMTES in drug delivery systems, researchers synthesized nanoparticles that could release DOX upon exposure to oscillating magnetic fields. The local heating generated by the iron oxide core facilitated the release of the drug from the silica pores, demonstrating a novel approach to controlled drug release .

Case Study 2: Antibacterial Efficacy

Another study focused on the development of a nitric oxide-releasing scaffold using AHAMTES. This scaffold exhibited a remarkable killing efficiency against Gram-positive bacteria while showing no cytotoxic effects on mouse fibroblast cells. This highlights AHAMTES's potential in wound healing and infection control applications .

Comparative Analysis of Similar Compounds

Compound NameFunctional GroupsPrimary ApplicationBiological Activity
This compound (AHAMTES)Amino, TriethoxySurface modification, Drug deliveryBiomolecule immobilization
N-(6-Aminohexyl)aminopropyltrimethoxysilaneAmino, TrimethoxySurface functionalizationEnhanced adhesion
3-AminopropyltriethoxysilaneAmino, TriethoxyAdhesion promotionLimited biological activity

Properties

IUPAC Name

N'-(triethoxysilylmethyl)hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)13-15-12-10-8-7-9-11-14/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQTYXHHYIJDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CNCCCCCCN)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164751
Record name 1,6-Hexanediamine, N-((triethoxysilyl)methyl)-
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Molecular Weight

292.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15129-36-9
Record name N1-[(Triethoxysilyl)methyl]-1,6-hexanediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Hexanediamine, N-((triethoxysilyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015129369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediamine, N-((triethoxysilyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-Aminohexyl)aminomethyltriethoxysilane
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